Triptycene

Description

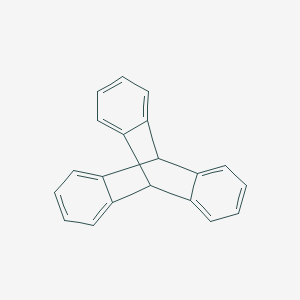

Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDCLPXRKSWRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060058 | |

| Record name | Triptycene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow-beige or grey needles; [Acros Organics MSDS] | |

| Record name | Triptycene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

477-75-8 | |

| Record name | Triptycene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptycene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptycene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10[1',2']-Benzenoanthracene, 9,10-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triptycene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-o-benzeno-9,10-dihydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPTYCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL32869MEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Triptycene Scaffold: A Technical Guide to its Unique Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptycene, a rigid three-dimensional hydrocarbon with a distinctive paddlewheel-like structure, has emerged as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry.[1] Its unique architecture, composed of three benzene rings fused to a bicyclo[2.2.2]octane core, imparts a range of exceptional properties, including high thermal stability, significant internal free volume, and a precisely defined geometry. These characteristics make the this compound scaffold an ideal candidate for the design of advanced materials with tailored functionalities. This technical guide provides an in-depth exploration of the core properties of the this compound scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Properties of the this compound Scaffold

The remarkable properties of this compound and its derivatives stem directly from its rigid and sterically demanding three-dimensional structure.

Structural Rigidity and Defined Geometry: The this compound framework is exceptionally rigid, with the three aromatic blades held at a fixed 120-degree angle to each other. This structural integrity prevents conformational changes and provides a stable and predictable scaffold for the precise spatial arrangement of functional groups.[1] This is particularly valuable in the design of molecular machines, host-guest systems, and catalysts where a well-defined architecture is crucial for function.

Internal Free Volume and Porosity: The unique shape of the this compound molecule prevents efficient packing in the solid state, leading to the creation of significant internal molecular free volume (IMFV).[2] This intrinsic microporosity is a key feature that has been exploited in the development of polymers for gas separation and storage. By incorporating this compound units into polymer backbones, materials with high fractional free volume (FFV) and, consequently, high gas permeability can be achieved.[3]

Thermal Stability: this compound-based materials, particularly polymers, exhibit exceptional thermal stability. The rigid aromatic structure contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), often exceeding 500 °C.[3][4] This makes them suitable for applications in demanding, high-temperature environments.

Solubility: Despite their rigid and aromatic nature, the three-dimensional structure of this compound can disrupt intermolecular π-π stacking, leading to enhanced solubility of this compound-containing polymers in common organic solvents. This improved processability is a significant advantage for the fabrication of films and membranes.[4]

Tunable Electronic and Photophysical Properties: The this compound scaffold can be readily functionalized at its aromatic rings or bridgehead positions, allowing for the fine-tuning of its electronic and photophysical properties.[5] This has led to the development of this compound-based materials for applications in organic electronics, fluorescent sensors, and photodynamic therapy.

Quantitative Data

To facilitate comparison and material design, the following tables summarize key quantitative data for various this compound-based materials.

Table 1: Thermal Properties of this compound-Based Polyimides

| Polymer ID | Dianhydride | Diamine | Tg (°C) | Td5 (°C) [a] | Td10 (°C) [b] |

| TPI-1 | 6FDA | 2,6-diaminothis compound | >450 | >500 | - |

| TPI-2 | PMDA | 2,6-diaminothis compound | >450 | >500 | - |

| 6FDA-BAPT | 6FDA | 1,4-diaminothis compound | 280-300 | ~500 | - |

[a] Temperature at 5% weight loss.[6] [b] Temperature at 10% weight loss.[6] Data compiled from multiple sources, and specific values can vary based on experimental conditions.[3][4][7]

Table 2: Mechanical Properties of this compound-Containing Polycarbonates

| Material | This compound Content (wt%) | Young's Modulus (GPa) | Tensile Yield Strength (MPa) |

| Iupilon® PC | 0 | - | 60 |

| PC Blend | 1.9 | 2.3 | 68 |

| T-PC | 26 | 2.5 | 70 |

Data adapted from a study on this compound-polycarbonate blends.[2]

Table 3: Gas Permeability of this compound-Based Polymers

| Polymer | Gas | Permeability (Barrer) [c] |

| PIM-TMN-Trip | O₂ | - |

| PIM-TMN-Trip | N₂ | - |

| PIM-TMN-Trip | CO₂ | 23700 |

| PIM-TMN-Trip | CH₄ | 1100 |

| 6FDA-BAPT/6FDA-mPDA | N₂ | - |

| 6FDA-BAPT/6FDA-mPDA | CH₄ | - |

[c] 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Gas permeability is highly dependent on membrane preparation and testing conditions.[8][9][10]

Table 4: Host-Guest Complexation Binding Constants

| Host | Guest | Solvent | Binding Constant (Ka, M⁻¹) |

| This compound-based cylindrical macrotricyclic polyether | Diquaternary salts | - | - |

Qualitative data indicates stable complex formation, but specific Ka values were not provided in the search results.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further research.

1. Synthesis of this compound via Diels-Alder Reaction

This protocol describes the synthesis of the parent this compound from anthracene and benzyne, generated in situ from anthranilic acid.[12][13][14][15][16]

-

Materials: Anthracene, anthranilic acid, isoamyl nitrite, 1,2-dimethoxyethane (glyme).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthracene in glyme.

-

Gently heat the anthracene solution to reflux.

-

In the dropping funnel, prepare a solution of anthranilic acid in glyme.

-

Slowly add the anthranilic acid solution to the refluxing anthracene solution over a period of 20-30 minutes.

-

After the addition is complete, add isoamyl nitrite to the reaction mixture.

-

Continue refluxing for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crude this compound product by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., xylene or ethanol).

-

2. Synthesis of 2,6-Diaminothis compound

This protocol outlines the synthesis of a key this compound derivative used in the preparation of polyimides.[12][17]

-

Step 1: Nitration of this compound

-

Dissolve this compound in acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add nitric acid to the cooled solution while stirring.

-

Allow the reaction to proceed at low temperature for several hours.

-

Pour the reaction mixture into ice water to precipitate the 2,6-dinitrothis compound.

-

Collect the product by filtration and wash with water.

-

-

Step 2: Reduction of 2,6-Dinitrothis compound

-

Suspend 2,6-dinitrothis compound in ethanol.

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the 2,6-diaminothis compound into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or recrystallization.

-

3. Preparation of this compound-Based Polyimide

This protocol describes the general procedure for synthesizing a this compound-based polyimide from a diaminothis compound and a dianhydride.[3][18]

-

Materials: 2,6-diaminothis compound, a dianhydride (e.g., 6FDA or PMDA), a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or m-cresol).

-

Procedure:

-

In a dry, nitrogen-purged flask, dissolve the 2,6-diaminothis compound in the solvent.

-

Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.

-

Continue stirring at room temperature for several hours to form the poly(amic acid) solution.

-

The poly(amic acid) can be cast into a film and then thermally imidized by heating at elevated temperatures (e.g., 100-300 °C) in a vacuum or inert atmosphere.

-

Alternatively, chemical imidization can be performed by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.

-

The resulting polyimide is then precipitated, collected, washed, and dried.

-

4. Measurement of Gas Permeability

This protocol outlines the constant-volume, variable-pressure method for determining the gas permeability of a polymer membrane.[19][20][21][22][23]

-

Experimental Setup: A permeation cell that separates a high-pressure upstream side from a low-pressure (vacuum) downstream side, a pressure transducer to monitor the pressure increase on the downstream side, a vacuum pump, and a gas supply.

-

Procedure:

-

Mount the polymer membrane in the permeation cell, ensuring a good seal.

-

Evacuate both the upstream and downstream sides of the cell.

-

Introduce the test gas to the upstream side at a constant pressure.

-

Monitor the pressure increase on the downstream side as a function of time using the pressure transducer.

-

The permeability coefficient (P) is calculated from the steady-state rate of pressure increase, the volume of the downstream side, the membrane area and thickness, and the pressure difference across the membrane.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the this compound scaffold.

Conclusion

The this compound scaffold presents a powerful platform for the development of advanced materials with precisely controlled properties. Its inherent rigidity, pre-organized three-dimensional structure, and propensity to form materials with high free volume have already led to significant advancements in gas separation membranes, soluble and thermally stable polymers, and sophisticated supramolecular systems. The ability to readily functionalize the this compound core opens up vast possibilities for tuning its electronic, optical, and chemical properties, paving the way for novel applications in sensing, catalysis, and medicine. As our understanding of how to manipulate and assemble these unique molecular building blocks continues to grow, the this compound scaffold is poised to play an increasingly important role in the future of materials science and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. web.mit.edu [web.mit.edu]

- 3. Synthesis and characterization of this compound-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. A Molecular Dynamics Study of Single-Gas and Mixed-Gas N2 and CH4 Transport in this compound-Based Polyimide Membranes [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chemlab.truman.edu [chemlab.truman.edu]

- 15. scribd.com [scribd.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.5. Gas Permeation Measurement [bio-protocol.org]

- 20. theaic.org [theaic.org]

- 21. Test Method for Gas Separation Effect of Membranes - Labthink [labthinkinternational.com]

- 22. frontiersin.org [frontiersin.org]

- 23. researchgate.net [researchgate.net]

The Discovery and Synthesis of Triptycene: A Technical Guide

Introduction

Triptycene, with its unique paddlewheel-shaped, three-dimensional structure, has captivated chemists since its discovery. This hydrocarbon, formally named 9,10-dihydro-9,10[1′,2′]-benzenoanthracene, is composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core, resulting in a highly rigid and symmetric D3h framework.[1][2][3] Its unique architecture has made it a valuable building block in supramolecular chemistry, materials science, and the development of molecular machines.[4][5] This technical guide provides an in-depth exploration of the seminal discovery of this compound and the evolution of its synthetic methodologies, offering valuable insights for researchers, scientists, and professionals in drug development.

The Initial Discovery: Bartlett's Multi-Step Synthesis

This compound was first synthesized and named in 1942 by a team led by Paul Doughty Bartlett.[1][2][6] The name was inspired by the triptych, a three-paneled work of art, reflecting the molecule's threefold symmetry.[2][4] The primary motivation behind its synthesis was to create a rigid molecular framework to study the properties and reactivity of radicals at the bridgehead carbon atoms.[1][7][8]

Bartlett's initial synthesis was a laborious, multi-step, and low-yielding process.[1][5] It commenced with the Diels-Alder reaction between anthracene and 1,4-benzoquinone.[3][7] This pioneering work laid the foundation for all subsequent explorations of this compound chemistry.

A Breakthrough: The Advent of Benzyne Chemistry

A significant leap forward in this compound synthesis occurred in 1956 when Georg Wittig and R. Ludwig reported a more direct, one-step approach.[1][7] This method involved the [4+2] cycloaddition (Diels-Alder reaction) of anthracene with benzyne, a highly reactive intermediate.[4][9] Benzyne was generated in situ, and this general strategy remains the most common and efficient route to the this compound core.[10]

Over the years, various methods for generating the key benzyne intermediate have been developed, each with its own advantages in terms of yield, scalability, and substrate compatibility.

Key Synthetic Methodologies for this compound

The synthesis of the parent this compound molecule has been refined through several key approaches, primarily centered around the generation of benzyne. Below are the detailed protocols for the most significant methods.

Bartlett's Original Synthesis (Conceptual Pathway)

While the full, multi-step experimental details of Bartlett's 1942 synthesis are primarily of historical interest due to their low efficiency, the conceptual workflow is foundational.

Caption: Conceptual workflow of Bartlett's original multi-step synthesis of this compound.

Wittig's Benzyne Cycloaddition

This approach marked a paradigm shift in this compound synthesis, offering a much more direct route.

Experimental Protocol (Wittig and Ludwig, 1956):

The in-situ generation of benzyne from 2-fluorophenylmagnesium bromide is followed by its immediate reaction with anthracene.

-

Benzyne Generation: 2-fluorophenylmagnesium bromide is prepared from 1-bromo-2-fluorobenzene and magnesium in a suitable ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Cycloaddition: A solution of anthracene in an appropriate solvent is added to the freshly prepared Grignard reagent. The elimination of magnesium bromide fluoride from the Grignard reagent generates benzyne.

-

Reaction: The highly reactive benzyne undergoes a Diels-Alder reaction with anthracene to form this compound.

-

Workup: The reaction mixture is quenched, and the this compound product is isolated and purified, typically by chromatography.

Caption: Wittig's synthesis of this compound via a benzyne intermediate from a Grignard reagent.

Friedman and Logullo's Method using Anthranilic Acid

In 1963, Friedman and Logullo introduced what is arguably the most common and practical laboratory-scale synthesis of this compound, utilizing anthranilic acid as a stable and safe benzyne precursor.[1][7]

Experimental Protocol: [11]

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Reagents:

-

Anthracene

-

Anthranilic acid (2-aminobenzoic acid)

-

iso-Amyl nitrite

-

1,2-dimethoxyethane (glyme) as solvent

-

-

Procedure:

-

A solution of anthracene and iso-amyl nitrite in glyme is brought to a gentle reflux.

-

A solution of anthranilic acid in glyme is added dropwise to the refluxing mixture over a period of approximately 20-30 minutes.

-

The anthranilic acid is diazotized in situ by the iso-amyl nitrite to form a diazonium salt. This unstable intermediate readily decomposes, losing carbon dioxide and nitrogen gas to form benzyne.

-

The newly formed benzyne immediately reacts with the anthracene present in the flask via a Diels-Alder reaction to yield this compound.

-

After the addition is complete, the reaction is typically refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is cooled, and the product is worked up, often involving precipitation and washing to remove unreacted starting materials and byproducts.

-

Caption: The Friedman-Logullo synthesis of this compound from anthranilic acid.

Quantitative Data Summary

The efficiency of this compound synthesis has improved dramatically since its discovery. The following table summarizes the yields of the key historical methods.

| Synthetic Method | Benzyne Precursor | Dienophile | Reported Yield | Reference |

| Bartlett's Synthesis | N/A (via benzoquinone) | 1,4-Benzoquinone | Low (multi-step) | [1][7] |

| Wittig's Synthesis | 2-Fluorophenylmagnesium bromide | Anthracene | Not specified | [1][7] |

| Friedman & Logullo | Anthranilic Acid / Amyl Nitrite | Anthracene | 59% | [7] |

| From 2-bromofluorobenzene | 2-Bromofluorobenzene / Mg | Anthracene | 28% | [4] |

Conclusion

The journey of this compound synthesis, from Bartlett's challenging multi-step route to the elegant and efficient benzyne-based strategies, showcases a remarkable evolution in synthetic organic chemistry. The development of reliable methods for generating benzyne in situ was pivotal, transforming this compound from a chemical curiosity into a readily accessible and versatile molecular scaffold. The methodologies detailed in this guide, particularly the Friedman and Logullo protocol, remain highly relevant and are widely used in modern research. For scientists and professionals in materials science and drug development, a thorough understanding of these synthetic pathways is crucial for the design and construction of novel this compound-based functional molecules.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. acs.org [acs.org]

- 3. This compound Derivatives: From Their Synthesis to Their Unique Properties | MDPI [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Paul Doughty Bartlett - Wikipedia [en.wikipedia.org]

- 7. This compound Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 10. This compound-like naphthopleiadene as a readily accessible scaffold for supramolecular and materials chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02755H [pubs.rsc.org]

- 11. d.web.umkc.edu [d.web.umkc.edu]

The Fundamental Chemistry of Triptycene and Its Derivatives: A Technical Guide

Introduction

Triptycene, with its unique, rigid, three-dimensional paddlewheel structure, has emerged as a cornerstone building block in modern chemistry. Its well-defined geometry and high thermal stability make it an invaluable scaffold in supramolecular chemistry, materials science, and drug development. This technical guide provides an in-depth exploration of the fundamental chemistry of this compound and its derivatives, focusing on its synthesis, structure, reactivity, and key experimental methodologies.

Molecular Structure and Properties

This compound, systematically named 9,10-dihydro-9,10[1′,2′]-benzenoanthracene, is a hydrocarbon composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core.[1][2] This arrangement results in a highly rigid molecule with D3h symmetry.[3][4] The three aromatic blades are held at a fixed 120° angle to each other, creating a unique shape with significant internal free volume.[5][6] This structural rigidity is a key feature, preventing conformational changes and allowing for the precise spatial arrangement of functional groups.[7][8]

Quantitative Structural and Physical Data

The precise geometry of the this compound skeleton has been well-characterized by X-ray crystallography. Key structural parameters and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₁₄ |

| Molar Mass | 254.33 g/mol |

| Melting Point | 252-256 °C |

| Density | ~1.2 g/cm³ |

| Symmetry Point Group | D₃h |

Table 1: Physical Properties of this compound. [3][9][10][11]

| Parameter | Bond Length (Å) / Angle (°) |

| Bridgehead C-C Bond | ~1.54 Å |

| Aromatic C-C Bond | ~1.39 Å |

| Bridgehead C-H Bond | ~1.10 Å |

| Angle between Arene Planes | 120° |

Table 2: Selected Bond Lengths and Angles of this compound. [12][13]

Spectroscopic Properties

The spectroscopic signature of this compound is a direct reflection of its unique structure.

| Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) / Wavelength (λ) | Description |

| ¹H NMR | ~5.5 ppm (s, 2H), ~7.0 ppm (m, 6H), ~7.4 ppm (m, 6H) | Bridgehead (methine) and aromatic protons. |

| ¹³C NMR | ~55 ppm, ~123 ppm, ~125 ppm, ~145 ppm | Bridgehead and four types of aromatic carbons. |

| IR | ~3060 cm⁻¹, ~1460 cm⁻¹, ~740 cm⁻¹ | C-H (aromatic), C=C (aromatic), C-H (out-of-plane bend). |

| UV-Vis | λₘₐₓ at ~260 nm, ~270 nm, ~278 nm | π-π* transitions of the benzene rings. |

Table 3: Spectroscopic Data for Unsubstituted this compound. [12][14][15][16][17][18]

Synthesis of the this compound Scaffold

The most prevalent and efficient method for synthesizing the this compound core is the Diels-Alder reaction between anthracene and in situ generated benzyne.[3] The original synthesis, developed by Bartlett et al. in 1942, involved a multi-step reaction starting from anthracene and 1,4-benzoquinone.[1][19]

Key Experimental Protocols

This method, developed by Friedman and Logullo, is a common laboratory-scale synthesis due to the availability of starting materials and good yields.[19] Benzyne is generated from the aprotic diazotization of anthranilic acid with an alkyl nitrite, such as isoamyl nitrite.[6][7]

Protocol:

-

Setup: To a refluxing solution of anthracene (1.0 eq) and isoamyl nitrite (1.1 eq) in a high-boiling ether solvent (e.g., 1,2-dimethoxyethane), add a solution of anthranilic acid (1.05 eq) in the same solvent dropwise over 20-30 minutes.[1][2]

-

Reaction: The reaction mixture will evolve N₂(g) and CO₂(g). After the addition is complete, continue to reflux for an additional 10-20 minutes.

-

Workup: Cool the reaction mixture. To remove unreacted anthracene, add maleic anhydride and reflux for 5 minutes to form the anthracene-maleic anhydride adduct.[2]

-

Purification: After cooling, add a solution of NaOH to hydrolyze the excess maleic anhydride. The crude this compound product precipitates and can be collected by filtration.[2] Further purification is achieved by recrystallization from a suitable solvent like methylcyclohexane.

An alternative method for generating benzyne involves the reaction of an o-dihalobenzene with a metal.[20]

Protocol:

-

Setup: In a dry, nitrogen-flushed flask, prepare a mixture of magnesium turnings (1.1 eq) and anthracene (1.4 eq) in anhydrous tetrahydrofuran (THF).[20]

-

Reaction: Heat the mixture to 60°C. Add a solution of o-fluorobromobenzene (1.0 eq) in THF dropwise over 1 hour. Maintain reflux for an additional 90 minutes after the addition is complete.[20]

-

Workup: Pour the cooled reaction mixture into methanol to precipitate unreacted anthracene. Remove the solvents under reduced pressure.[20]

-

Purification: The residue is treated with dilute HCl, filtered, and dried. The crude product is then purified by column chromatography on alumina followed by recrystallization.[20]

Reactivity and Functionalization

The this compound scaffold has several distinct positions for functionalization: the bridgehead carbons (C9, C10), the aromatic α-positions (ortho to the bridgeheads), and the aromatic β-positions (meta/para to the bridgeheads). The reactivity at these sites varies significantly.

Aromatic Ring Functionalization

Electrophilic aromatic substitution (SEAr) on the this compound scaffold shows strong regioselectivity. The β-positions are significantly more reactive than the α-positions.[19] This is attributed to the "fused ortho effect," where the strained bicyclic core acts as a deactivating group, directing electrophiles away from the ortho (α) positions.[19] For example, the nitration of this compound yields products with an α to β substitution ratio of approximately 1 to 40.[19]

Protocol: Mononitration of this compound

-

Reaction: Dissolve this compound in a mixture of acetic acid and acetic anhydride.

-

Nitration: Cool the solution and slowly add a nitrating agent (e.g., nitric acid).

-

Control: Maintain the temperature between 25-30°C to favor mononitration.

-

Isolation: Pour the reaction mixture into water to precipitate the product, 2-nitrothis compound, which can be collected and purified. Yields of 58-64% have been reported for this reaction.[19]

Bridgehead Functionalization

The C-H bonds at the bridgehead positions (C9 and C10) are relatively inert to many standard reactions.[19] Functionalization at these positions typically requires the use of pre-functionalized precursors, such as 9,10-dibromoanthracene, before the final Diels-Alder cycloaddition to form the this compound skeleton. Direct functionalization of the this compound bridgehead is challenging but can be achieved under specific conditions, such as through lithiation followed by quenching with an electrophile.

This compound Derivatives in Catalysis and Materials Science

The rigid and well-defined structure of this compound makes it an excellent scaffold for designing advanced materials and ligands for catalysis.

This compound-Based Phosphine Ligands

The introduction of phosphine groups onto the this compound framework has led to the development of highly effective ligands for transition metal catalysis, particularly in cross-coupling reactions.[21] The rigid backbone of this compound allows for precise control over the bite angle and the steric environment around the metal center.

Protocol: Synthesis of 1-Methoxy-8-(diphenylphosphino)this compound This protocol is a multi-step synthesis starting from a pre-functionalized this compound derivative.

-

Triflation: 1,8-dihydroxythis compound is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to yield 1,8-bis(trifluoromethanesulfonyloxy)this compound.[22][23]

-

Phosphinylation: The resulting bistriflate undergoes a palladium-catalyzed reaction with diphenylphosphine oxide to introduce the phosphine oxide group at one of the triflate positions.[22][23]

-

Modification & Reduction: The remaining triflate group is converted to a methoxy group via hydrolysis and subsequent methylation. Finally, the phosphine oxide is reduced using a silane reagent (e.g., HSiCl₃) to yield the desired monophosphine ligand.[22][23]

This ligand has demonstrated high activity in Suzuki-Miyaura cross-coupling reactions.[24]

Conclusion

This compound and its derivatives represent a class of molecules with exceptional structural properties that are highly advantageous for a range of applications, from fundamental studies in supramolecular chemistry to the development of advanced materials and catalysts. A thorough understanding of its synthesis, structure, and reactivity is crucial for harnessing its full potential in drug discovery, materials science, and beyond. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this remarkable molecular scaffold.

References

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. Solved for the procedure of this compound synthesis, 1 g | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Solved Draw a mechanism for the formation of benzyne from | Chegg.com [chegg.com]

- 6. brainly.com [brainly.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. ccchemical.com [ccchemical.com]

- 10. Page loading... [guidechem.com]

- 11. This compound 98 477-75-8 [sigmaaldrich.com]

- 12. This compound | C20H14 | CID 92764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound(477-75-8) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(477-75-8) 13C NMR [m.chemicalbook.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. This compound Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Catalytic Applications of a this compound-Based Monophosphine Ligand for Palladium-Mediated Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Catalytic Applications of a this compound-Based Monophosphine Ligand for Palladium-Mediated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aromaticity of Triptycene: A Technical Exploration of a Non-Planar Enigma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptycene, a rigid, paddlewheel-shaped hydrocarbon, presents a fascinating case study in the concept of aromaticity. Despite its inherently non-planar molecular structure, this compound exhibits aromatic character. This technical guide delves into the nuanced aromaticity of this compound, exploring the theoretical underpinnings and experimental evidence that define its unique electronic properties. By examining quantitative measures of aromaticity, detailing the experimental protocols for their determination, and visualizing the intricate relationships of its structure, we provide a comprehensive resource for researchers in chemistry and drug development.

Introduction: The Paradox of Non-Planar Aromaticity

Aromaticity, a cornerstone of organic chemistry, is traditionally associated with planar, cyclic, conjugated systems that adhere to Hückel's rule. These characteristics lead to enhanced stability, unique reactivity, and distinct spectroscopic signatures. This compound, with its three benzene rings fused to a bicyclo[2.2.2]octane framework, challenges a simplistic view of aromaticity. The molecule's rigid, three-dimensional structure enforces a non-planar arrangement of the benzene rings, seemingly at odds with the classical requirements for aromaticity.

However, the aromaticity of this compound is best understood as a localized phenomenon. Each of the three benzene rings, being planar and containing a cyclic array of six π-electrons, is individually aromatic. The overall molecule, therefore, derives its aromatic character from these embedded aromatic subunits, even though global aromaticity across the entire framework is absent. This localized aromaticity has profound implications for this compound's chemical and physical properties, making it a valuable scaffold in supramolecular chemistry, materials science, and medicinal chemistry.

Quantitative Analysis of this compound's Aromaticity

To quantify the aromaticity of the benzene rings within this compound, several computational and experimental methods are employed. The most common indices include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Table 1: Quantitative Aromaticity Data for this compound and Benzene

| Molecule | Ring | NICS(1)zz (ppm) | HOMA | Average C-C Bond Length (Å) |

| This compound | Benzene Ring | -29.5 to -31.5 (Calculated) | ~0.98 (Calculated) | 1.395 |

| Benzene | Benzene Ring | -33.1 (Calculated) | 1.00 | 1.397 |

Note: The NICS and HOMA values for this compound are based on computational studies, as direct experimental measurement is complex. The bond lengths are derived from X-ray crystallographic data.

The NICS(1)zz value, which is the zz-component of the NICS value calculated 1 Å above the center of the ring, is a sensitive probe of π-electron delocalization and the induced ring currents characteristic of aromatic systems. The highly negative NICS(1)zz values calculated for the benzene rings of this compound are comparable to that of benzene, indicating a strong diatropic ring current and, consequently, significant aromatic character.

The HOMA index provides a measure of aromaticity based on the geometric criterion of bond length equalization. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure. The calculated HOMA value for the benzene rings in this compound is very close to 1, signifying a high degree of bond length equalization and, therefore, a high level of aromaticity.

The average C-C bond lengths in the aromatic rings of this compound, as determined by X-ray crystallography, are also consistent with those of a typical aromatic benzene ring, further supporting the concept of localized aromaticity.

Experimental and Computational Protocols

The determination of the aromaticity of this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound, including the bond lengths of the aromatic rings.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a saturated solution, typically using slow evaporation of a solvent like ethanol or hexane.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. The positions of the individual atoms are then determined and refined to obtain the final crystal structure with high precision.

Computational Chemistry: NICS and HOMA Calculations

Objective: To calculate the NICS and HOMA indices to quantify the aromaticity of the benzene rings in this compound.

Methodology (using Gaussian software):

-

Geometry Optimization: The molecular geometry of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.

-

NICS Calculation:

-

A "ghost" atom (Bq) is placed at the geometric center of each benzene ring and 1 Å above it (for NICS(1)).

-

An NMR calculation is performed using the GIAO (Gauge-Independent Atomic Orbital) method.

-

The isotropic magnetic shielding value for the ghost atom is extracted, and its negative value is the NICS value. The zz-component is used for NICS(zz).

-

-

HOMA Calculation:

-

The optimized bond lengths of the benzene rings are extracted from the geometry optimization output.

-

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where:

-

α is a normalization constant (257.7 for C-C bonds)

-

n is the number of bonds in the ring (6)

-

R_opt is the optimal bond length for an aromatic C-C bond (1.388 Å)

-

R_i are the individual bond lengths in the ring.

-

-

Visualizing the Structure-Aromaticity Relationship

The unique three-dimensional structure of this compound is directly responsible for its localized aromaticity.

Conclusion and Implications for Drug Development

The aromaticity of this compound, though localized within its constituent benzene rings, is a defining feature that governs its interactions and properties. Its rigid, three-dimensional structure provides a unique and predictable scaffold for the design of novel molecules. In drug development, the this compound framework can be utilized to:

-

Control Molecular Geometry: The fixed orientation of the aromatic rings allows for the precise positioning of functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets.

-

Modulate Lipophilicity: The hydrocarbon nature of the this compound core contributes to the overall lipophilicity of a molecule, a key parameter in drug absorption and distribution.

-

Introduce Novel Scaffolds: The unique shape of this compound can lead to the development of new classes of drugs with novel mechanisms of action.

By understanding and harnessing the principles of localized aromaticity in non-planar systems like this compound, researchers can expand the toolkit of molecular design and create innovative therapeutic agents. This technical guide provides the foundational knowledge and practical methodologies to explore and exploit the fascinating chemistry of this compound.

An In-depth Technical Guide to the Solubility and Physical Properties of Parent Triptycene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and physical properties of parent triptycene. This compound, a rigid, three-dimensional aromatic hydrocarbon, possesses a unique paddle-wheel architecture that imparts distinct characteristics relevant to various fields, including materials science and drug development.[1] This document compiles available data on its physical parameters, discusses its solubility in aqueous and organic media, and provides detailed, representative experimental protocols for property determination.

Core Physical Properties

Parent this compound is a white, crystalline solid at room temperature.[1] Its rigid, highly symmetric structure results in a high melting point and thermal stability. The fundamental physical constants of this compound are summarized in the table below.

Table 1: Physical Properties of Parent this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄ | [1][2] |

| Molar Mass | 254.33 g/mol | [1][2] |

| Density | 1.118 - 1.197 g/cm³ | [1][3] |

| Melting Point | 252 - 256 °C | [1][3] |

| Boiling Point | ~332.54 - 371.8 °C (estimate) | [1][3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and materials science, influencing bioavailability, formulation, and processing. The unique structure of this compound, with its three aromatic blades, dictates its interaction with various solvents.

2.1. Aqueous Solubility

Parent this compound is practically insoluble in water .[3] This is attributed to its nonpolar hydrocarbon structure, which cannot form favorable interactions with the highly polar water molecules.

2.2. Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is expected to be more soluble in nonpolar and moderately polar aromatic or chlorinated solvents that can engage in π-π stacking and van der Waals interactions with its aromatic rings. A single data point indicates a this compound solution in toluene can be prepared at a concentration of 100 µg/ml, though it is unclear if this represents the solubility limit.

Table 2: Qualitative and Limited Quantitative Solubility of Parent this compound

| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) | Reference(s) |

| Water | Insoluble | Not Applicable | [3] |

| Toluene | Soluble | Potentially ≥ 100 µg/ml | [5] |

| Cyclohexane | Soluble (used for crystallization) | Data not available | General knowledge |

| Methylcyclohexane | Soluble (used for crystallization) | Data not available | General knowledge |

| Chloroform | Soluble | Data not available | [6] |

| Dichloromethane | Soluble | Data not available | General knowledge |

| Tetrahydrofuran (THF) | Likely Soluble | Data not available | General knowledge |

| Ethyl Acetate | Likely Soluble | Data not available | General knowledge |

| Methanol | Sparingly Soluble to Insoluble | Data not available | General knowledge |

| Ethanol | Sparingly Soluble to Insoluble | Data not available | General knowledge |

Note: The lack of specific quantitative data highlights an area for further experimental investigation.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for Parent this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic and bridgehead protons. | [6] |

| ¹³C NMR | Signals for the aromatic and sp³-hybridized bridgehead carbons. | [6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 254. | [2] |

Experimental Protocols

The following sections detail representative methodologies for the experimental determination of the physical and solubility properties of parent this compound. These protocols are based on standard laboratory techniques for organic compounds.

4.1. Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

-

Objective: To determine the melting point range of a sample of parent this compound.

-

Apparatus: Capillary melting point apparatus, capillary tubes, mortar and pestle.

-

Procedure:

-

A small amount of dry, crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the closed end.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The second sample is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7][8]

-

4.2. Determination of Solubility (Gravimetric Method)

This method provides a quantitative measure of solubility in a given solvent.

-

Objective: To quantitatively determine the solubility of parent this compound in an organic solvent (e.g., toluene) at a specific temperature (e.g., 25 °C).

-

Apparatus: Analytical balance, temperature-controlled shaker or water bath, filtration apparatus (e.g., syringe with a PTFE filter), vials, evaporating dish.

-

Procedure:

-

An excess amount of parent this compound is added to a known volume of the selected solvent in a sealed vial.

-

The mixture is agitated in a temperature-controlled shaker or water bath at the desired temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand at the same temperature for a period to allow the undissolved solid to settle.

-

A known volume of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

The withdrawn saturated solution is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the dish under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

The evaporating dish containing the dried this compound residue is weighed.

-

The mass of the dissolved this compound is calculated by subtracting the initial mass of the empty dish.

-

The solubility is then expressed in terms of g/100 mL or mol/L.[9][10]

-

4.3. Determination of Solubility (UV-Vis Spectrophotometry)

This method is suitable for compounds that have a chromophore, such as the aromatic rings in this compound.

-

Objective: To determine the solubility of parent this compound in a UV-transparent organic solvent.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.

-

Procedure:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

-

The UV-Vis spectrum of each standard is recorded to determine the wavelength of maximum absorbance (λ_max).

-

The absorbance of each standard solution at λ_max is measured.

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Preparation of a Saturated Solution:

-

A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).

-

-

Measurement and Calculation:

-

A small, accurately measured aliquot of the clear, saturated supernatant is withdrawn and diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

The absorbance of the diluted solution is measured at λ_max.

-

Using the calibration curve, the concentration of the diluted solution is determined.

-

The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.[11][12]

-

-

Structure-Property Relationships

The distinct physical and solubility properties of this compound are a direct consequence of its unique molecular architecture. The rigid, three-dimensional arrangement of the aromatic rings prevents efficient crystal packing, which can influence its solubility. The non-polar nature of the hydrocarbon framework is the primary determinant of its poor aqueous solubility and its affinity for organic solvents.

Caption: Logical flow from this compound's structure to its properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H14 | CID 92764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 477-75-8 [m.chemicalbook.com]

- 4. This compound End‐Capped Indigo Derivatives – Turning Insoluble Pigments to Soluble Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. us.store.analytichem.com [us.store.analytichem.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Triptycene Compounds: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize triptycene compounds. This compound, with its unique three-dimensional, rigid paddlewheel structure, presents distinct spectroscopic features that are crucial for its identification and the analysis of its derivatives.[1][2][3][4] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), UV-Vis, Fluorescence, and Mass Spectrometry (MS) as applied to this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives due to the molecule's rigid framework and high symmetry.[1][2] It provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton NMR is fundamental for identifying this compound compounds. The most diagnostic signals are those of the bridgehead protons (H-9, H-10).

-

Bridgehead Protons: These protons typically appear as a sharp singlet in the downfield region, generally between 5.5 and 6.5 ppm.[5] Their specific chemical shift is highly sensitive to the substituents on the aromatic rings.[5][6]

-

Aromatic Protons: The protons on the three benzene rings give rise to signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern on the rings dictates the multiplicity and chemical shifts of these signals.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Bridgehead Protons (δ, ppm) | Aromatic/Other Protons (δ, ppm) | Solvent | Reference |

| This compound (unsubstituted) | 5.64 (s, 2H) | 7.47-7.44 (m, 4H), 7.07-7.04 (m, 4H) | CDCl₃ | [5] |

| 2,6,14-Triethynylthis compound | 5.27-5.40 (s, 2H) | Aromatic signals, 2.90 (s, ethynyl H) | Not specified | [1] |

| 2,7,14-Triethynylthis compound | 5.27-5.40 (s, 2H) | Aromatic signals, 2.97 (s, ethynyl H) | Not specified | [1] |

| This compound Quinoxaline | 6.05 (s, 1H), 5.59 (s, 1H) | 8.70 (s, 2H), 7.99 (s, 2H) | CDCl₃ | [5] |

| Extended this compound 1c | 6.36 (s, 2H) | 9.55 (d, 6H), 8.54 (s, 6H), 7.69 (d, 6H) | CDCl₃ | [7] |

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the carbon skeleton of the this compound core.

-

Bridgehead Carbons: The sp³-hybridized bridgehead carbons typically resonate around 50-55 ppm.[8] Like their proton counterparts, their chemical shift is a key diagnostic feature.

-

Aromatic Carbons: The sp² carbons of the benzene rings appear in the 120-150 ppm region. The number of distinct signals depends on the symmetry of the substitution pattern.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Bridgehead Carbons (δ, ppm) | Aromatic/Other Carbons (δ, ppm) | Solvent | Reference |

| This compound (unsubstituted) | 53.6 | 146.7, 144.2, 126.0, 124.1 | CDCl₃ | [5] |

| 2,6,14-Triethynylthis compound | Not specified | 12 peaks for aromatic carbons, 84.0-77.0 (ethynyl C) | Not specified | [1] |

| 2,7,14-Triethynylthis compound | Not specified | 6 peaks for aromatic carbons, 84.0-77.0 (ethynyl C) | Not specified | [1] |

| This compound Quinoxaline | 52.8 | 144.9, 143.7, 142.2, 124.4 | CDCl₃ | [5] |

| Extended this compound 1c | 53.3 | 165.9, 147.5, 143.5, 141.4, 140.8, 133.4, 124.9, 124.2, 123.0 | CDCl₃ | [7] |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within this compound compounds. The rigid structure and isolated π-systems of the benzene rings lead to characteristic absorption spectra.

-

π-π* Transitions: this compound derivatives exhibit strong absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic rings.[9] These typically appear below 300 nm.

-

n-π* Transitions: The introduction of functional groups with lone pairs of electrons (e.g., -N₃, -COOH) can lead to additional, weaker n-π* transitions, often appearing as shoulders at longer wavelengths.[9]

-

Homoconjugation: The through-space interaction between the π-systems of the benzene rings, known as homoconjugation, can influence the electronic properties and absorption spectra.[10]

Table 3: UV-Vis Absorption Data for this compound Derivatives

| Compound/Derivative | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| 2,6,14-Triethynylthis compound (1) | 295, 260 | 1.35 x 10⁴, 3.29 x 10⁴ | DMSO | [9] |

| 2,7,14-Triazidothis compound (4) | 270, ~300 (shoulder) | 3.58 x 10⁴ | DMSO | [9] |

| 2,6,14-Triptycenetripropiolic acid (5) | 280, 300 | 1.94 x 10⁴, 1.3 x 10⁴ | DMSO | [9] |

| This compound end-capped indigo (4) | 299, 372, 612 | Not specified | Chloroform | [10] |

| 3D Nanographene (HBC-Triptycene) | 364 | Not specified | Dichloromethane | [11] |

Fluorescence Spectroscopy

Many this compound derivatives are fluorescent, making fluorescence spectroscopy a valuable tool for their characterization and for exploring their applications in materials science.[12] The rigid scaffold of this compound helps to minimize non-radiative decay pathways, often leading to significant emission.

-

Emission Spectra: Upon excitation at a wavelength corresponding to an absorption band, fluorescent this compound derivatives will emit light at a longer wavelength. The emission maximum (λ_em) and quantum yield (Φ_f) are key parameters.

-

Quantum Yield (Φ_f): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] this compound-based materials can exhibit a wide range of quantum yields depending on their structure and environment.

Table 4: Fluorescence Emission Data for this compound Derivatives

| Compound/Derivative | Excitation λ_ex (nm) | Emission λ_em (nm) | Quantum Yield (Φ_f) | Solvent/State | Reference |

| This compound end-capped indigo (5) | Not specified | 585 | Not specified | Dichloromethane | [10][14] |

| 3D Nanographene (HBC-Triptycene) | 364 | 475, 504 | Not specified | Water | [11] |

| This compound (in supersonic expansion) | 36352 cm⁻¹ (275.085 nm) | Not specified | Not applicable | Gas phase | [15] |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound compounds.

-

Molecular Ion Peak (M⁺): The mass spectrum typically shows a prominent molecular ion peak corresponding to the mass of the intact molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

-

Multiply-Charged Ions: A unique feature of the this compound hydrocarbon is its ability to form stable doubly and even triply-charged ions upon electron impact, which is rare for hydrocarbons.[16] This is attributed to the molecule's rigid structure and the distribution of charge across the three aromatic rings.[16]

-

Fragmentation: Fragmentation patterns can provide structural information about the substituents attached to the this compound core.

Table 5: Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Description | Reference |

| Parent Ion [M]⁺ | 254 | Singly-charged molecular ion of C₂₀H₁₄ | [16] |

| Doubly-charged Ions | 123-128 | [M]²⁺ and associated ions (loss of H) | [16] |

| Triply-charged Ions | 82-85 | [M]³⁺ and associated ions (loss of H) | [16] |

| MALDI-TOF [M+H]⁺ (Extended this compound 1c) | 1203.6 | Protonated molecular ion | [7] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound compounds. Instrument parameters should be optimized for each specific compound and instrument.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the this compound compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, longer acquisition times are necessary. This typically involves a larger number of scans, a longer relaxation delay (e.g., 2-5 seconds), and a wider spectral width.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the this compound compound of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., Dichloromethane, DMSO, Acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette (typically 1 cm path length) with the pure solvent to serve as a reference/blank. Fill a second cuvette with the sample solution.

-

Data Acquisition: Place the cuvettes in the spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should typically be < 0.1).

-

Instrument Setup: Place the cuvette in the sample holder of a fluorometer.

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to a λ_max value from the UV-Vis spectrum and scan the emission monochromator over a longer wavelength range.

-

Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and a standard compound with a known quantum yield (e.g., quinine sulfate, anthracene).[17]

-

Ensure both sample and standard have similar absorbance values at the excitation wavelength.

-

Calculate the quantum yield using the standard formula comparing the integrated intensities, absorbances, and solvent refractive indices of the sample and the standard.[13]

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., ESI, MALDI, EI) will dictate the specific preparation. For MALDI, the sample is co-crystallized with a matrix on a target plate. For EI, the sample is introduced directly or via GC.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a desired m/z range. For HRMS, ensure the instrument is operating in high-resolution mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use the instrument's software to determine the exact mass and predict the elemental composition for HRMS data.

Visualization of Workflows and Relationships

Diagrams can clarify the logical flow of characterization and the relationships between a molecule's structure and its spectral output.

Caption: Workflow for the spectroscopic characterization of a novel this compound compound.

Caption: Relationship between this compound structure and its spectroscopic output.

References

- 1. Synthesis, characterization and DNA interaction studies of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Derivatives: From Their Synthesis to Their Unique Properties | MDPI [mdpi.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound End‐Capped Indigo Derivatives – Turning Insoluble Pigments to Soluble Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances on this compound derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Triply-charged ions in the mass spectrum of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Initial Investigations into the Reactivity of Triptycene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the reactivity of triptycene, a unique, propeller-shaped aromatic hydrocarbon. Its rigid, three-dimensional structure, first synthesized by Paul D. Bartlett and his team in 1942, presented a novel scaffold for investigating chemical principles, particularly concerning bridgehead reactivity and the influence of strain on aromatic systems. This document outlines the seminal synthetic methods and the initial explorations into the reactivity of the this compound core, presenting detailed experimental protocols, quantitative data, and logical workflows as established in these pioneering studies.

Core Concepts in this compound Reactivity

Initial investigations into this compound's reactivity were primarily driven by a desire to understand the behavior of its unique structural features: the cage-like framework and the nature of the bridgehead carbon atoms.[1] The key findings from these early studies established two fundamental principles:

-

Bridgehead Inertness: The sp³ hybridized bridgehead carbons (C9 and C10) and their corresponding C-H bonds are relatively inert to many chemical reactions.[1][2] Bartlett's initial motivation for synthesizing this compound was to study the formation and stability of radicals at these bridgehead positions, anticipating that the rigid structure would prevent the planar geometry typically favored by free radicals.[1][3]

-

Preferential β-Substitution on Aromatic Rings: In electrophilic aromatic substitution reactions, substitution occurs preferentially at the β-positions (C2, C3, C6, C7, C11, C12) rather than the α-positions (C1, C4, C5, C8, C13, C14). This phenomenon, later termed the "fused ortho effect," is attributed to the strain induced by the bicyclo[2.2.2]octatriene core, which deactivates the adjacent α-positions.[1][4]

Foundational Synthetic Methodologies

The initial preparation of this compound and its subsequent, more efficient synthesis through Diels-Alder reactions laid the groundwork for all future studies of its chemistry.

Bartlett's Multi-Step Synthesis (1942)

The first successful synthesis of this compound was a multi-step, low-yielding process reported by Bartlett, Ryan, and Cohen. This laborious route was significant as it provided the first sample of this unique hydrocarbon for study.[2][5]

Caption: Bartlett's multi-step this compound synthesis workflow.

Experimental Protocol: Bartlett's Synthesis (Conceptual Outline)

While the original 1942 paper details a seven-step process, a conceptual summary is as follows:

-

Diels-Alder Reaction: Anthracene and 1,4-benzoquinone are reacted to form the initial adduct.

-

Reduction: The diketone in the adduct is reduced.

-

Aromatization: One of the six-membered rings is aromatized.

-

Dehydration and Rearrangement: A series of steps to form the dihydrothis compound skeleton.

-

Dehydrogenation: The final step to yield the fully aromatic this compound.

Due to its complexity and low overall yield, this method was quickly superseded by more direct approaches.

The Advent of Diels-Alder Syntheses with Benzyne

A major breakthrough in this compound synthesis came with the use of benzyne as a dienophile in a Diels-Alder reaction with anthracene. This approach dramatically simplified the process and improved yields.

Georg Wittig and Renate Ludwig were the first to report the synthesis of this compound using in situ generated benzyne from o-fluorobromobenzene and magnesium.[1]

Caption: Wittig's synthesis via the Diels-Alder reaction of anthracene and benzyne.

Experimental Protocol: Wittig-Type Synthesis

This protocol is adapted from a refined procedure published in Organic Syntheses, based on Wittig's original discovery.[5]

-

Apparatus: A three-necked flask is equipped with a dropping funnel, a condenser, and a stirrer. The system is flushed with dry nitrogen.

-

Reaction Mixture: To the flask are added 0.8 g (0.033 g atom) of magnesium turnings, 7.5 g (0.042 mole) of anthracene, and 35 ml of anhydrous tetrahydrofuran.

-

Reagent Addition: A solution of 5.26 g (0.03 mole) of o-fluorobromobenzene in 15 ml of tetrahydrofuran is placed in the dropping funnel.

-

Initiation: The mixture is heated to 60°C, and a portion of the o-fluorobromobenzene solution is added to initiate the reaction.

-

Reaction: The remaining o-fluorobromobenzene solution is added dropwise over 1 hour, and the mixture is refluxed for an additional 90 minutes.

-

Workup: The reaction mixture is poured into methanol to precipitate unreacted anthracene. The solvents are removed under reduced pressure.

-

Purification: The residue is treated with 5% hydrochloric acid, filtered, and dried. The crude product is purified by chromatography on alumina, followed by recrystallization from cyclohexane.

A more convenient and higher-yielding method for generating benzyne was developed by Friedman and Logullo, using the aprotic diazotization of anthranilic acid.[1][2][6] This method has become one of the most common laboratory preparations of this compound.

Experimental Protocol: Friedman and Logullo Synthesis [6]

-

Reaction Setup: A refluxing mixture of 25 g (0.140 mole) of anthracene and 18.5 g (0.158 mole) of amyl nitrite in 400 ml of dichloromethane is prepared.

-

Reagent Addition: A solution of 20 g (0.146 mole) of anthranilic acid in 110 ml of acetone is added to the refluxing mixture over a period of 4 hours.

-

Solvent Exchange and Purification: The dichloromethane and other volatile components are removed by distillation and replaced with approximately 200 ml of xylene. 10 g of maleic anhydride is added to the xylene solution and refluxed for 15 minutes to react with any remaining anthracene.

-

Workup: The cooled solution is added to water and diluted with dichloromethane. The organic layer is extracted with 15% aqueous potassium hydroxide, evaporated to dryness, and the resulting solid is washed with cold methanol and pentane.

-

Recrystallization: The crude this compound is recrystallized from methylcyclohexane (using charcoal for decolorization) to yield pure, white crystals.

Summary of Initial Synthetic Yields

| Method | Benzyne Precursor | Dienophile | Reported Yield | Reference |

| Bartlett (1942) | (Multi-step) | 1,4-Benzoquinone | Low (overall) | [5][7] |

| Wittig-Type | o-Fluorobromobenzene | Anthracene | 28% | [5][7] |

| Friedman & Logullo (1963) | Anthranilic Acid | Anthracene | 59% | [2][6] |

Initial Investigations of this compound's Chemical Reactivity

The availability of this compound through these synthetic routes enabled the first studies into its chemical behavior, focusing on electrophilic substitution and the reactivity of the bridgehead positions.

Electrophilic Aromatic Substitution: Nitration

One of the earliest and most definitive studies on the reactivity of the this compound aromatic rings was its nitration, reported by Klanderman and Perkins in 1969. This work provided clear quantitative evidence for the preferential substitution at the β-position.[1][4]

Caption: Regioselectivity in the electrophilic nitration of this compound.

Experimental Protocol: Nitration of this compound [1][4]

-

Reagents: this compound is treated with nitric acid (HNO₃) in acetic anhydride (Ac₂O).

-